Ambocin
Overview
Description
Ambocin is a natural product derived from the roots of Pueraria mirifica, a plant native to Thailand. It is a flavonoid compound with the molecular formula C26H28O14. This compound is known for its ability to block barium ion currents through calcium channels and increase potassium ion currents, making it a compound of interest in various scientific research fields .
Preparation Methods
Ambocin can be isolated from the roots of Pueraria mirifica through a series of extraction and purification processes. The typical method involves:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Chemical Reactions Analysis
Ambocin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ambocin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and biosynthesis.
Biology: It is studied for its effects on calcium and potassium ion channels, which are important in various physiological processes.
Medicine: this compound has potential therapeutic applications due to its ability to modulate ion channels. It is being investigated for its potential use in treating conditions such as hypertension and cardiac arrhythmias.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Ambocin exerts its effects primarily by modulating ion channels. It blocks barium ion currents through calcium channels (CaV1.2) in a concentration-dependent manner and increases potassium ion currents (IKCa1.1). This modulation of ion channels affects various cellular processes, including muscle contraction and neurotransmission .
Comparison with Similar Compounds
Ambocin is similar to other flavonoids such as genistein, daidzein, and naringenin, which are also found in Pueraria mirifica. this compound is unique in its specific ability to modulate both calcium and potassium ion channels. This dual action makes it particularly interesting for research into cardiovascular and neurological conditions .
Similar Compounds
- Genistein
- Daidzein
- Naringenin
- Isoliquiritigenin
- Wighteone
This compound’s unique properties and diverse applications make it a valuable compound in scientific research and potential therapeutic development.
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-9-26(35)10-38-25(23(26)34)37-8-17-20(31)21(32)22(33)24(40-17)39-13-5-15(29)18-16(6-13)36-7-14(19(18)30)11-1-3-12(28)4-2-11/h1-7,17,20-25,27-29,31-35H,8-10H2/t17-,20-,21+,22-,23+,24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJMURXRQMFKJC-JEQMPJCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910607 | |
Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108044-05-9 | |
Record name | Ambocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108044059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of ambocin?
A2: this compound is also known as genistein-7-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside. [] While its exact molecular weight may vary slightly depending on isotopic abundance, it can be calculated from its molecular formula. Spectroscopic data like NMR, IR, and UV can be found in relevant literature focusing on its isolation and characterization.
Q2: How does the presence of glycosylation in this compound influence its antioxidant activity compared to non-glycosylated isoflavones?
A3: Based on DFT studies, this compound, a glycosylated isoflavone, exhibits higher antioxidant activity compared to genistein and biochanin A, which are non-glycosylated isoflavones. [] This suggests that the presence of the apiosyl-glucoside moiety at the 7-position of the isoflavone structure contributes significantly to its radical scavenging capacity. The study suggests that flavonoids with 7-glycosylation could be responsible for antioxidant enhancement. []
Q3: What are the potential benefits of Tongmai formula related to the presence of this compound?
A4: Tongmai Formula (TMF) contains a complex mixture of isoflavonoids, including this compound. [] While this compound itself might have poor absorption across the intestinal epithelium, its presence within the TMF alongside other isoflavonoids could potentially influence its bioavailability and bioactivity through synergistic effects. [] Further research is needed to fully understand the role of this compound within the context of the complete TMF and its effects on the human body.
Q4: What methods are used to study the absorption and transport of this compound?
A5: Researchers utilize human intestinal epithelial (Caco-2) cell monolayer models to study the permeability and transport characteristics of this compound and other isoflavonoids. [] This in vitro model mimics the intestinal barrier and allows for the assessment of compound absorption from the apical (AP) to the basolateral (BL) side, simulating the passage from the intestine into the bloodstream. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly employed to quantify this compound and determine its transport parameters. []
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